molecular formula C18H19NO3 B14229394 Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- CAS No. 748788-76-3

Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-

Cat. No.: B14229394
CAS No.: 748788-76-3
M. Wt: 297.3 g/mol
InChI Key: JLPIXDTUUWHUSW-IRXDYDNUSA-N
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Description

Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- is a complex organic compound with the molecular formula C18H19NO3 and a molecular weight of 297354 This compound is characterized by the presence of a cyclohexanone ring substituted with a nitroethyl group and a naphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- typically involves the reaction of cyclohexanone with a nitroalkene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The naphthalenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of brominated or nitrated naphthalenyl derivatives.

Scientific Research Applications

Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the naphthalenyl moiety can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2R)-: A stereoisomer with different spatial arrangement of atoms.

    Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-aminoethyl]-, (2S)-: A derivative with an amino group instead of a nitro group.

    Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-hydroxyethyl]-, (2S)-: A derivative with a hydroxy group instead of a nitro group.

Uniqueness

Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both a nitro group and a naphthalenyl moiety

Properties

CAS No.

748788-76-3

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(2S)-2-[(1R)-1-naphthalen-2-yl-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C18H19NO3/c20-18-8-4-3-7-16(18)17(12-19(21)22)15-10-9-13-5-1-2-6-14(13)11-15/h1-2,5-6,9-11,16-17H,3-4,7-8,12H2/t16-,17-/m0/s1

InChI Key

JLPIXDTUUWHUSW-IRXDYDNUSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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